molecular formula C15H10Br6O3 B14366562 1,3-Bis(2,4,6-tribromophenoxy)propan-2-ol CAS No. 91037-61-5

1,3-Bis(2,4,6-tribromophenoxy)propan-2-ol

Cat. No.: B14366562
CAS No.: 91037-61-5
M. Wt: 717.7 g/mol
InChI Key: NFBCXIHAPSKYNY-UHFFFAOYSA-N
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Description

1,3-Bis(2,4,6-tribromophenoxy)propan-2-ol is a brominated flame retardant. It is known for its high thermal stability and effectiveness in reducing flammability in various materials. The compound has the molecular formula C15H12Br6O3 and is often used in plastics, textiles, and other materials to enhance fire resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2,4,6-tribromophenoxy)propan-2-ol typically involves the reaction of 2,4,6-tribromophenol with epichlorohydrin. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the mixture for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous stirring and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,4,6-tribromophenoxy)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Bis(2,4,6-tribromophenoxy)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis(2,4,6-tribromophenoxy)propan-2-ol involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials. This action effectively slows down or stops the combustion process, thereby enhancing the flame-retardant properties of the material .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(2,4,6-tribromophenoxy)propan-2-ol is unique due to its high thermal stability and effectiveness as a flame retardant. Its specific molecular structure allows for efficient interaction with free radicals during combustion, making it a preferred choice in various industrial applications .

Properties

CAS No.

91037-61-5

Molecular Formula

C15H10Br6O3

Molecular Weight

717.7 g/mol

IUPAC Name

1,3-bis(2,4,6-tribromophenoxy)propan-2-ol

InChI

InChI=1S/C15H10Br6O3/c16-7-1-10(18)14(11(19)2-7)23-5-9(22)6-24-15-12(20)3-8(17)4-13(15)21/h1-4,9,22H,5-6H2

InChI Key

NFBCXIHAPSKYNY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)OCC(COC2=C(C=C(C=C2Br)Br)Br)O)Br)Br

Origin of Product

United States

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